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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)piperidine

Cat. No.: B1272349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic structure of 4-(4-
Fluorophenyl)piperidine. Due to the limited availability of the complete crystal structure of the

title compound in publicly accessible databases, this guide presents the crystallographic data

of a closely related analog, 4-(4-Chlorophenyl)piperidin-4-ol, to offer valuable structural

insights. This guide also details the experimental protocols for crystal structure determination

and explores potential biological signaling pathways associated with this class of compounds.

Representative Crystallographic Data: 4-(4-
Chlorophenyl)piperidin-4-ol
The following table summarizes the single-crystal X-ray diffraction data for 4-(4-

Chlorophenyl)piperidin-4-ol, a structurally similar compound to 4-(4-Fluorophenyl)piperidine.

This data provides a reasonable approximation of the expected crystal system, space group,

and unit cell dimensions.[1][2][3]
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Parameter Value

Chemical Formula C₁₁H₁₄ClNO

Formula Weight 211.68

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 11.3706 (10)

b (Å) 9.5204 (8)

c (Å) 10.6164 (9)

α (°) 90

β (°) 108.458 (8)

γ (°) 90

Volume (Å³) 1090.13 (16)

Z 4

Temperature (K) 295

Radiation type Cu Kα

Wavelength (Å) 1.54178

Experimental Protocols
The determination of the crystal structure of a small organic molecule like 4-(4-
Fluorophenyl)piperidine involves two primary stages: crystallization to obtain high-quality

single crystals and subsequent analysis by X-ray diffraction.

Crystallization of 4-(4-Fluorophenyl)piperidine
Obtaining diffraction-quality crystals is a critical first step. The following are common

crystallization techniques applicable to piperidine derivatives:

Slow Evaporation:
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Dissolve the purified 4-(4-Fluorophenyl)piperidine in a suitable solvent (e.g., ethanol,

methanol, acetonitrile) to create a saturated or near-saturated solution.[4][5]

Filter the solution to remove any particulate matter.

Loosely cover the container to allow for the slow evaporation of the solvent at room

temperature in a vibration-free environment.

Monitor for crystal growth over several days to weeks.

Solvent-Antisolvent Diffusion:

Dissolve the compound in a "good" solvent in which it is highly soluble.

Carefully layer a "poor" solvent (an antisolvent in which the compound is insoluble but

miscible with the good solvent) on top of the solution.

Diffusion at the interface of the two solvents will gradually decrease the solubility of the

compound, promoting crystallization.

Cooling Crystallization:

Prepare a saturated solution of the compound in a suitable solvent at an elevated

temperature.

Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold

bath. The decrease in solubility upon cooling will induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, their three-dimensional structure can be determined using

SC-XRD.

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully

selected and mounted on a goniometer head.[6]

Data Collection:
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The mounted crystal is placed in a single-crystal X-ray diffractometer.[7]

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

A monochromatic X-ray beam (commonly from a Cu or Mo source) is directed at the

crystal.[6][7]

As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]

Data Processing and Structure Solution:

The collected diffraction data are processed to determine the unit cell parameters and

space group.

The intensities of the diffracted X-rays are used to calculate the electron density map of

the crystal.

From the electron density map, the positions of the individual atoms are determined, and a

molecular model is built.

Structure Refinement: The initial model is refined against the experimental data to improve

the accuracy of bond lengths, bond angles, and other structural parameters.

Visualizations
Experimental Workflow for Crystal Structure
Determination
The following diagram illustrates the general workflow for determining the crystal structure of a

small molecule.
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Experimental workflow for crystal structure determination.
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Potential Signaling Pathway: PI3K/Akt
Piperidine derivatives are known to exhibit a wide range of biological activities and can

modulate various signaling pathways.[9] One such pathway that is a common target for

therapeutic intervention is the PI3K/Akt signaling cascade, which plays a crucial role in cell

survival, proliferation, and metabolism.[9][10][11]
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Potential inhibition of the PI3K/Akt signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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